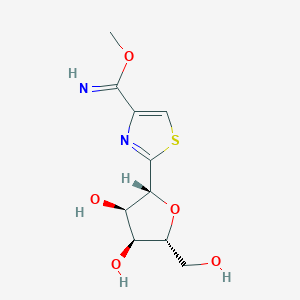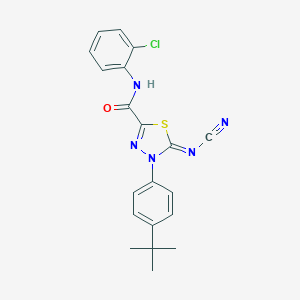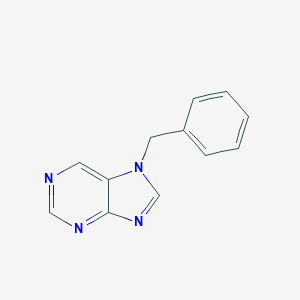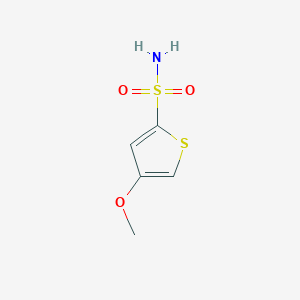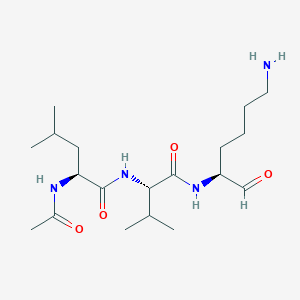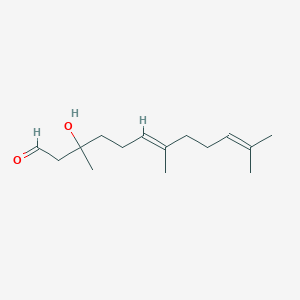![molecular formula C6H8N2O3 B116240 (2S)-2-[(2-Cyanoacetyl)amino]propanoic acid CAS No. 144085-35-8](/img/structure/B116240.png)
(2S)-2-[(2-Cyanoacetyl)amino]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-[(2-Cyanoacetyl)amino]propanoic acid, also known as Boc-L-2,3-diaminopropionic acid, is a chemical compound used in scientific research. It is a non-proteinogenic amino acid derivative that has been widely studied for its potential applications in various fields such as biochemistry, pharmacology, and medicinal chemistry.
Mécanisme D'action
The mechanism of action of (2S)-2-[(2-Cyanoacetyl)amino]propanoic acid is not well understood. However, it is believed to act as a competitive inhibitor of certain enzymes that are involved in the synthesis of peptides. It has also been reported to have antibacterial activity against certain strains of bacteria.
Biochemical and Physiological Effects
(2S)-2-[(2-Cyanoacetyl)amino]propanoic acid has been reported to have various biochemical and physiological effects. It has been shown to inhibit the growth of certain cancer cells and to have potential as a therapeutic agent for the treatment of cancer. Additionally, it has been reported to have anti-inflammatory activity and to reduce oxidative stress in cells.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (2S)-2-[(2-Cyanoacetyl)amino]propanoic acid in lab experiments include its ease of synthesis and its potential as a building block for the synthesis of peptidomimetics and cyclic peptides. However, one limitation is its low yield of synthesis, which can make it difficult to obtain large quantities of the compound for experiments.
Orientations Futures
There are several future directions for the study of (2S)-2-[(2-Cyanoacetyl)amino]propanoic acid. One direction is the development of new synthetic methods to increase the yield of the compound. Another direction is the study of its potential as a therapeutic agent for the treatment of cancer and other diseases. Additionally, further research is needed to elucidate the mechanism of action of (2S)-2-[(2-Cyanoacetyl)amino]propanoic acid and to explore its potential applications in bioimaging and other fields.
Méthodes De Synthèse
The synthesis of (2S)-2-[(2-Cyanoacetyl)amino]propanoic acid involves the reaction of (2S)-2-[(2-Cyanoacetyl)amino]propanoic acidaminopropionic acid with acetic anhydride and cyanogen bromide. The reaction takes place in the presence of a base such as triethylamine, and the product is purified using column chromatography. The yield of the synthesis method is reported to be around 50-60%.
Applications De Recherche Scientifique
(2S)-2-[(2-Cyanoacetyl)amino]propanoic acid has been used in various scientific research applications. It has been studied for its potential as a building block for the synthesis of peptidomimetics, which are compounds that mimic the structure and function of peptides. It has also been used in the synthesis of cyclic peptides, which are cyclic compounds with potential applications in drug design and delivery. Additionally, (2S)-2-[(2-Cyanoacetyl)amino]propanoic acid has been used in the synthesis of fluorescent probes for bioimaging applications.
Propriétés
Numéro CAS |
144085-35-8 |
|---|---|
Nom du produit |
(2S)-2-[(2-Cyanoacetyl)amino]propanoic acid |
Formule moléculaire |
C6H8N2O3 |
Poids moléculaire |
156.14 g/mol |
Nom IUPAC |
(2S)-2-[(2-cyanoacetyl)amino]propanoic acid |
InChI |
InChI=1S/C6H8N2O3/c1-4(6(10)11)8-5(9)2-3-7/h4H,2H2,1H3,(H,8,9)(H,10,11)/t4-/m0/s1 |
Clé InChI |
ZYJXOQHURIOCPD-BYPYZUCNSA-N |
SMILES isomérique |
C[C@@H](C(=O)O)NC(=O)CC#N |
SMILES |
CC(C(=O)O)NC(=O)CC#N |
SMILES canonique |
CC(C(=O)O)NC(=O)CC#N |
Synonymes |
L-Alanine, N-(cyanoacetyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




